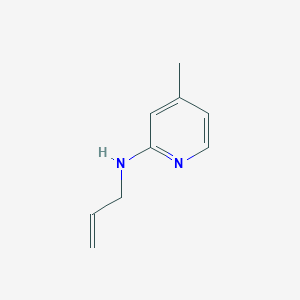

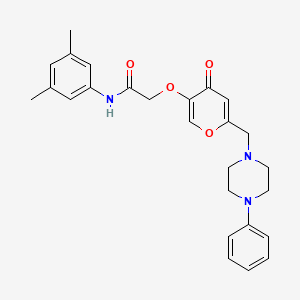

![molecular formula C13H13FO2 B2844606 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2166803-75-2](/img/structure/B2844606.png)

1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a chemical compound with the CAS Number: 2166803-75-2. It has a molecular weight of 220.24 . The compound is stored at room temperature and has a purity of 95%. It appears in the form of a powder .

Synthesis Analysis

The synthesis of “this compound” and similar compounds involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13FO2/c14-10-3-1-9 (2-4-10)13-6-5-8 (7-13)11 (13)12 (15)16/h1-4,8,11H,5-7H2, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are still under exploration. Current research suggests that these compounds can be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 220.24, and it appears as a powder .Scientific Research Applications

Conformational Analysis and Biological Activity

Bicyclo[3.1.0]hexane derivatives are recognized for their diverse biological activities, owing to their conformationally locked analogues of nucleoside building blocks and as components in bioactive compounds. These structures serve as intermediates in natural compound synthesis, novel materials, and catalysts. Their application extends to designing potent metabotropic glutamate receptor antagonists or agonists, illustrating the versatility of the bicyclo[3.1.0]hexane core structure in developing therapeutically relevant molecules (Jimeno et al., 2011).

Metabotropic Glutamate Receptor (mGluR2) Antagonists

The modification of the bicyclo[3.1.0]hexane ring has led to the discovery of several derivatives with high affinity for the mGluR2 receptor, showcasing the potential of these compounds in neuropharmacology. These findings are significant for the development of new therapeutic agents targeting glutamate receptors, offering insights into the structure-activity relationships that govern receptor affinity and antagonist activity (Yasuhara et al., 2006).

Prodrug Development for Enhanced Bioavailability

Further research into bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives has focused on improving oral bioavailability through prodrug strategies. This approach has shown promise in enhancing the pharmacokinetic profiles of molecules, facilitating their use in therapeutic applications. The development of prodrugs that exhibit antidepressant-like effects in animal models underscores the potential of bicyclo[3.1.0]hexane derivatives in psychiatric medication (Yasuhara et al., 2006).

Catalytic Applications and Molecular Packing

Research into the catalytic isomerization of 1,5-enynes using cationic triphenylphosphinegold(I) complexes to produce bicyclo[3.1.0]hexenes highlights the synthetic utility of these compounds in organic chemistry. This work demonstrates the flexibility of bicyclo[3.1.0]hexane derivatives in facilitating complex molecular transformations, contributing to the synthesis of a wide range of structurally diverse compounds (Luzung et al., 2004).

Safety and Hazards

The safety information for “1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study and application of “1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid” and similar compounds involve further exploration of their synthesis and potential applications. These compounds are playing an increasingly important role in the development of bio-active compounds . The use of photochemistry in their synthesis opens up new possibilities for accessing sp3-rich new chemical space .

properties

IUPAC Name |

1-(4-fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO2/c14-10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCBBOIXARWQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2166803-75-2 |

Source

|

| Record name | 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

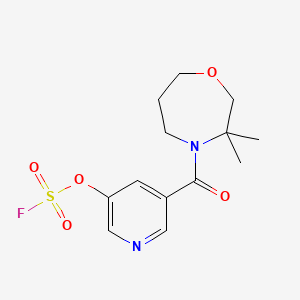

![Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate](/img/structure/B2844528.png)

![7-(morpholinosulfonyl)-3-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2844531.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844537.png)

![[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2844538.png)

![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2844539.png)

![1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2844540.png)

![3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2844541.png)

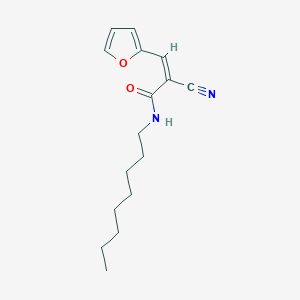

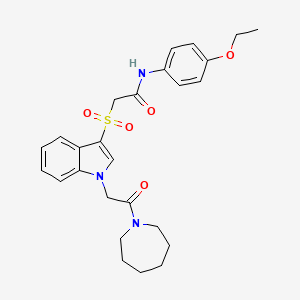

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2844546.png)